(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone compound with significant relevance in asymmetric synthesis and organocatalysis. It is classified under the category of organocatalysts, specifically used in various enantioselective transformations. The compound has the CAS Number 691847-46-8 and a molecular formula of C15H22N2O, corresponding to a molecular weight of 246.35 g/mol .
The synthesis of (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves the following methods:
The molecular structure of (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one can be described as follows:
CN1[C@@H](N[C@H](Cc2ccccc2)C1=O)C(C)(C)C, indicating the stereochemistry and connectivity of atoms .
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O |
| Molecular Weight | 246.35 g/mol |
| Melting Point | 93-100 °C |
| InChI Key | SKHPYKHVYFTIOI-TZMCWYRMSA-N |
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one participates in several chemical reactions:
The mechanism of action for (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one primarily revolves around its role as an organocatalyst:
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one finds applications in:
This compound exemplifies the importance of chirality in chemical synthesis and highlights ongoing research efforts aimed at enhancing catalytic efficiency and selectivity in organic transformations.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7